1-(3-Chloro-4-fluorophenyl)pyrrolidine CAS 1000339-33-2 properties
1-(3-Chloro-4-fluorophenyl)pyrrolidine CAS 1000339-33-2 properties
An In-depth Technical Guide to 1-(3-Chloro-4-fluorophenyl)pyrrolidine (CAS 1000339-33-2): A Key Intermediate in Modern Drug Discovery
Foreword: The Strategic Value of the N-Aryl Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1] As a privileged scaffold, its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1] The pyrrolidine nucleus is integral to numerous natural products, including nicotine and the amino acid proline, and is a key structural component in a multitude of approved pharmaceuticals.[2][3] Its value lies not only in its stereochemical complexity but also in its physicochemical properties; the nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a donor, often leading to improved aqueous solubility and pharmacokinetic profiles.[4]
This guide focuses on a specific, strategically important derivative: 1-(3-Chloro-4-fluorophenyl)pyrrolidine. The substitution pattern on the phenyl ring—a chloro group meta to the pyrrolidine and a fluoro group para—is of particular interest in drug design. The fluorine atom can enhance metabolic stability and binding interactions, while the chlorine atom provides a vector for further chemical modification or can itself occupy key hydrophobic pockets in a protein target. This compound is not typically an end-product but rather a high-value intermediate, a foundational building block for the synthesis of more complex, biologically active molecules. This whitepaper provides a comprehensive overview of its properties, synthesis, characterization, and handling for researchers, scientists, and drug development professionals.
Part 1: Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and data from commercial suppliers. This section outlines the core physical characteristics and the expected spectroscopic signatures essential for its identification and quality control.
Core Chemical Properties
A summary of the fundamental properties for 1-(3-Chloro-4-fluorophenyl)pyrrolidine is presented below.
| Property | Value | Source |
| CAS Number | 1000339-33-2 | [5] |
| Molecular Formula | C₁₀H₁₁ClFN | [5] |
| Molecular Weight | 199.65 g/mol | [5] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Characterization: A Validating System
Spectroscopic analysis is non-negotiable for structure verification. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which together form a self-validating system for confirming the identity and purity of the compound.[7]
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[8]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
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Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the phenyl ring will appear as a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings.
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Aliphatic Region (approx. 3.2-3.5 ppm & 1.9-2.2 ppm): The pyrrolidine protons will appear as two distinct multiplets. The two α-protons (adjacent to the nitrogen) will be deshielded and appear downfield (around 3.3 ppm), while the four β-protons will be more shielded and appear upfield (around 2.0 ppm). Integration of these regions should yield a 3:4:4 proton ratio, corresponding to the aromatic, α-aliphatic, and β-aliphatic protons, respectively.
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¹³C NMR: The carbon NMR spectrum will provide a count of the unique carbon environments.
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Aromatic Carbons (approx. 115-158 ppm): Six signals are expected, though some may overlap. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
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Aliphatic Carbons (approx. 47 ppm & 25 ppm): Two signals are expected for the pyrrolidine ring: one for the two equivalent α-carbons and one for the two equivalent β-carbons.
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Diagram: Expected NMR Structural Correlations
Caption: Correlation of structural fragments to expected NMR chemical shifts.
IR spectroscopy is used to identify the presence of specific functional groups. For this molecule, the spectrum would be characterized by:
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C-N Stretching: A moderate absorption around 1100-1250 cm⁻¹.
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Aromatic C=C Stretching: Several sharp peaks in the 1450-1600 cm⁻¹ region.
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Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
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Aliphatic C-H Stretching: Signals appearing just below 3000 cm⁻¹.
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C-F and C-Cl Stretching: Absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.
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Molecular Ion (M⁺): A prominent peak should be observed at m/z ≈ 199.
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Isotope Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z ≈ 201 with roughly one-third the intensity of the M⁺ peak is a definitive signature.
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Fragmentation: Common fragmentation pathways would involve the loss of fragments from the pyrrolidine ring.
Part 2: Synthesis and Reactivity
As an intermediate, the reliable synthesis and predictable reactivity of 1-(3-Chloro-4-fluorophenyl)pyrrolidine are paramount.
Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution
A robust and scalable method for synthesizing N-aryl pyrrolidines is through the nucleophilic aromatic substitution (SNAr) of an activated aryl halide or a Buchwald-Hartwig amination. Given the electron-withdrawing nature of the fluorine and chlorine substituents, an SNAr reaction is a plausible approach. However, a more common and versatile laboratory synthesis involves the condensation of an aniline with a suitable 1,4-dielectrophile.
Principle: The synthesis involves the double alkylation of 3-chloro-4-fluoroaniline with 1,4-dibromobutane. The aniline nitrogen acts as a nucleophile, displacing the bromide ions in a stepwise fashion to form the five-membered pyrrolidine ring. A non-nucleophilic base is required to neutralize the HBr generated during the reaction.
Diagram: Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Methodology:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-fluoroaniline (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Addition of Alkylating Agent: Add 1,4-dibromobutane (1.1 eq) dropwise to the stirred suspension at room temperature.
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Reaction: Heat the mixture to 80-100°C and maintain for 12-24 hours under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 1-(3-Chloro-4-fluorophenyl)pyrrolidine.
Chemical Reactivity and Stability
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Basicity: The pyrrolidine nitrogen is basic (pKa of the conjugate acid is ~11.3 for unsubstituted pyrrolidine), allowing it to participate in acid-base reactions and act as a nucleophile.[3]
-
Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, typically refrigerated at 2-8°C, to prevent degradation.[6]
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Potential for Bioactivation: It is worth noting that the pyrrolidine motif can be liable to metabolic bioactivation to form reactive iminium ions, a potential concern in later stages of drug development that warrants vigilance.[4]
Part 3: Applications in Drug Discovery and Development
The primary application of 1-(3-Chloro-4-fluorophenyl)pyrrolidine is as a key building block for constructing more complex molecular architectures. The specific substitution pattern makes it a valuable precursor for compounds targeting a range of biological systems.
Case Study Context: MDM2 Inhibitors Research into potent inhibitors of the Murine Double Minute 2 (MDM2)-p53 interaction, a critical pathway in cancer therapy, showcases the utility of similar scaffolds. Spirooxindole compounds, which feature a pyrrolidine core, have been developed as highly potent MDM2 inhibitors.[9] The synthesis of these complex molecules often relies on the availability of specifically substituted N-aryl pyrrolidine intermediates. The 3-chloro-2-fluorophenyl substituent, for example, has been incorporated into advanced MDM2 inhibitors to modulate potency and pharmacokinetic properties.[9] This highlights the direct applicability of compounds like 1-(3-Chloro-4-fluorophenyl)pyrrolidine in constructing next-generation therapeutics.
Diagram: Role as a Molecular Building Block
Caption: The central role of the title compound in synthetic pathways.
Part 4: Safety, Handling, and Toxicology
This compound is intended for research use only and should not be used for diagnostic or therapeutic purposes in humans or animals.[5][10]
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Hazard Profile: While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from related compounds provides a strong basis for handling procedures. Pyrrolidine itself is classified as a highly flammable, corrosive, and harmful substance.[11][12] Related chlorinated phenyl derivatives are often categorized as skin, eye, and respiratory irritants.[13] Therefore, 1-(3-Chloro-4-fluorophenyl)pyrrolidine should be treated as a hazardous chemical.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
1-(3-Chloro-4-fluorophenyl)pyrrolidine represents more than just a catalog chemical; it is a strategically designed molecular fragment poised for elaboration into novel chemical entities. Its value is derived from the convergence of the privileged pyrrolidine scaffold with a synthetically useful halogen substitution pattern on the N-aryl ring. Understanding its physicochemical properties, mastering its synthesis, and adhering to strict safety protocols are essential for leveraging its full potential in the laboratory. For drug discovery professionals, this compound serves as a versatile starting point on the path to developing next-generation therapeutics.
References
-
Chemsrc.com. 1-(3-Chloro-4-fluorophenyl)pyrrolidine. [Link]
-
Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. ACS Publications - American Chemical Society. [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]
-
Perrone, M. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Ray, J. K., et al. (2009). 1-(3-Chloro-4-fluorophenyl)-5-(2-diazoacetyl)-4-phenylpyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Shchegravin, E. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
PubChem. 1-(3-Chloro-2-fluorophenyl)pyrrolidin-3-one. [Link]
-
AIP Publishing. (2020). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. [Link]
-
ACS Publications. (2026). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-Indandiones with Triazinanes. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Texas Instruments. (2023). Material Composition Declaration. [Link]
-
University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Perma NZ. (2025). PURITY TM/MC FG2 SYNTHETIC - Safety Data Sheet. [Link]
-
Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omary-El-Gazzar/14b8026131491b61d31a5477d9c089a87d004652]([Link]
-
ResearchGate. IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. scbt.com [scbt.com]
- 6. 1-(3-Chloro-4-fluorophenyl)pyrrolidine CAS#: 1000339-33-2 [m.chemicalbook.com]
- 7. lehigh.edu [lehigh.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

